

2-Hydrazinylbenzenesulfonamide basic properties

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Compound of Interest

Compound Name: 2-Hydrazinylbenzenesulfonamide

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An In-depth Technical Guide to **2-Hydrazinylbenzenesulfonamide**: Core Properties and Scientific Applications

Introduction

2-Hydrazinylbenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of a hydrazinyl group at the ortho-position relative to the sulfonamide moiety.[1] As a member of the sulfonamide class of compounds, it holds significant interest for researchers in medicinal chemistry and drug development. While its para-isomer, 4-Hydrazinylbenzenesulfonamide, is a well-documented precursor in the synthesis of prominent pharmaceuticals like the COX-2 inhibitor Celecoxib, the ortho-isomer presents a unique structural scaffold for the exploration of novel chemical entities.[2]

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of **2-Hydrazinylbenzenesulfonamide**, offering field-proven insights for researchers and scientists. The unique spatial arrangement of its functional groups—the acidic sulfonamide and the basic hydrazinyl group—creates a distinctive chemical environment ripe for investigation as a versatile synthetic building block and a potential pharmacophore.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Hydrazinylbenzenesulfonamide** is essential for its handling, storage, and application in experimental settings. The compound is typically a powder or crystalline solid.[2] While

extensive experimental data for the 2-hydrazinyl isomer is less common than for its para counterpart, computed properties provide reliable estimates for laboratory use.

Physicochemical Data Summary

The following table summarizes the key computed and available data for **2-Hydrazinylbenzenesulfonamide** and its common hydrochloride salt form.

Property	Value (2-Hydrazinylbenzene sulfonamide)	Value (2-Hydrazinylbenzene sulfonamide HCl)	Source
IUPAC Name	2-hydrazinylbenzenesulfonamide	2-hydrazinylbenzenesulfonamide;hydrochloride	[1]
CAS Number	90824-33-2	1187929-19-6	[1][3]
Molecular Formula	C ₆ H ₉ N ₃ O ₂ S	C ₆ H ₁₀ ClN ₃ O ₂ S	[1][3]
Molecular Weight	187.22 g/mol	223.68 g/mol	[1][3]
Appearance	Powder to crystal	Not specified	[2]
Topological Polar Surface Area	107 Å ²	98.21 Å ²	[1][3]
XLogP3 / LogP	-0.1	0.0414	[1][3]
Hydrogen Bond Donors	3	3	[1][3]
Hydrogen Bond Acceptors	5	4	[1][3]
Rotatable Bonds	2	2	[1][3]
Storage Temperature	Not specified	2-8°C (Sealed, dry)	[3]

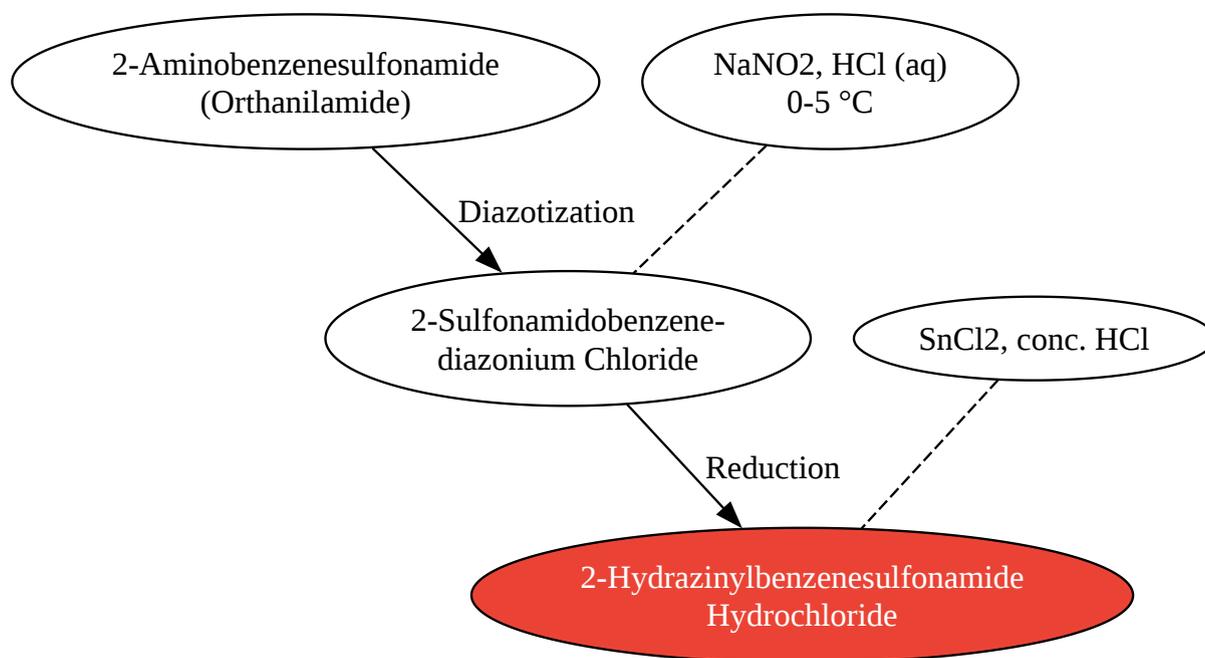
Section 2: Synthesis and Reactivity

The synthesis of **2-Hydrazinylbenzenesulfonamide** is not as widely published as its 4-substituted isomer. However, a robust and logical synthetic route can be extrapolated from established methodologies for aromatic hydrazines, starting from the readily available precursor, 2-aminobenzenesulfonamide (orphanilamide).

Proposed Synthetic Pathway: Diazotization and Reduction

The most field-proven approach for converting an aromatic amine to a hydrazine is via a two-step process involving the formation of a diazonium salt, followed by a controlled reduction.

- **Diazotization of 2-Aminobenzenesulfonamide:** The primary amine group of orphanilamide is converted into a diazonium salt using sodium nitrite (NaNO_2) in the presence of a strong acid, typically hydrochloric acid (HCl). This reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures.
 - **Causality:** Performing the reaction at low temperatures (0–5 °C) is critical to prevent the premature decomposition of the diazonium salt, which would otherwise hydrolyze to a phenol or engage in unwanted side reactions, drastically reducing the yield.
- **Reduction of the Diazonium Salt:** The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl_2) in a concentrated acidic medium.
 - **Causality:** Tin(II) chloride is a sufficiently strong reducing agent to convert the diazonium group to a hydrazine without over-reducing it or affecting the sulfonamide moiety. The acidic environment maintains the stability of the reactants and intermediates.



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Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for synthesizing the hydrochloride salt of **2-Hydrazinylbenzenesulfonamide**.

Materials:

- 2-Aminobenzenesulfonamide (1.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂) (1.1 eq)
- Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)
- Deionized Water
- Ice Bath

Procedure:

- **Vessel Preparation:** Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
- **Dissolution:** Suspend 2-aminobenzenesulfonamide in a solution of concentrated HCl and water. Cool the mixture to 0 °C using an ice-salt bath.
- **Diazotization:** Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension from the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
- **Reduction:** In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
- **Addition:** Slowly add the cold diazonium salt solution from step 3 to the stirred tin(II) chloride solution. A precipitate may form. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
- **Isolation:** Collect the resulting solid precipitate by vacuum filtration.
- **Purification:** Wash the crude product with cold, dilute HCl to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
- **Drying:** Dry the final product, **2-Hydrazinylbenzenesulfonamide** hydrochloride, under vacuum.

Section 3: Applications in Research and Drug Development

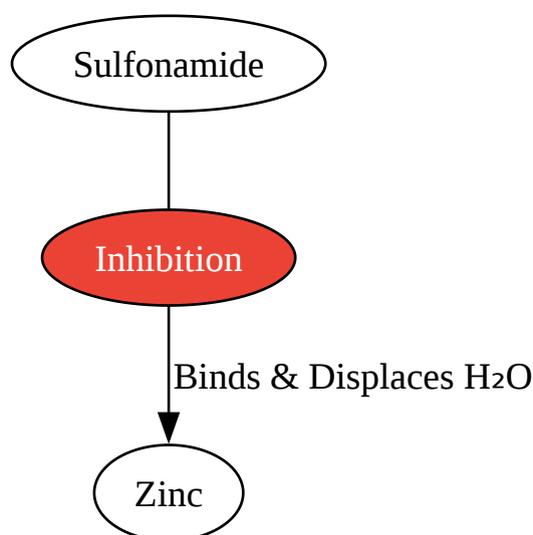
The primary value of **2-Hydrazinylbenzenesulfonamide** in a research context lies in its utility as a scaffold for synthesizing more complex molecules, particularly those with potential

biological activity.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and other physiological processes. [4][5] The mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc (Zn^{2+}) ion located in the enzyme's active site, displacing a water/hydroxide molecule and blocking catalytic activity.[5]

Derivatives of hydrazinylbenzenesulfonamides have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[5] While most studies focus on the 4-hydrazinyl isomer, the 2-hydrazinyl scaffold offers a unique vector for structural modifications. The adjacent hydrazinyl group can be used as a chemical handle to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the targeting of specific pockets within the enzyme's active site to potentially improve isoform selectivity.



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Synthetic Intermediate for Heterocyclic Chemistry

The hydrazinyl group is highly reactive and serves as a key nucleophile in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are versatile intermediates for constructing a wide array of heterocyclic ring

systems, such as pyrazoles and indoles, which are privileged structures in medicinal chemistry. The use of **2-Hydrazinylbenzenesulfonamide** allows for the direct incorporation of a sulfonamide group onto these important heterocyclic scaffolds.

Section 4: Safety, Handling, and Storage

As a research chemical, **2-Hydrazinylbenzenesulfonamide** must be handled with appropriate caution. The Global Harmonized System (GHS) classifications indicate several potential hazards.

GHS Hazard Identification

Based on notifications to the ECHA C&L Inventory, **2-Hydrazinylbenzenesulfonamide** is classified with the following hazard statements:[1]

- H302: Harmful if swallowed.[1]
- H312: Harmful in contact with skin.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]
- H335: May cause respiratory irritation.[1]

Recommended Safety Protocols

A self-validating safety system should be employed when working with this compound:

- Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

- Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C.[3][6]

Conclusion

2-Hydrazinylbenzenesulfonamide is a valuable, albeit under-explored, chemical entity. Its unique ortho-substituted pattern provides a distinct structural foundation compared to its more famous para-isomer. With a straightforward and scalable synthetic route, it serves as an excellent starting point for generating novel sulfonamide-containing compounds. Its potential as a precursor for new carbonic anhydrase inhibitors and as a building block for diverse heterocyclic systems makes it a compound of significant interest for researchers dedicated to advancing the frontiers of medicinal chemistry and drug discovery.

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